

Structure-Activity Relationship of 2-Substituted Isonicotinic Acid Hydrazide Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *2-Amino-isonicotinic acid hydrazide*

Cat. No.: *B1267408*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-substituted isonicotinic acid hydrazide analogs, with a focus on their tuberculostatic activity. The information presented is primarily based on the quantitative SAR studies conducted by Seydel et al., which systematically explored the impact of electronic, steric, and lipophilic properties of substituents at the 2-position of the isonicotinic acid hydrazide scaffold on its antimycobacterial efficacy.

Comparative Analysis of Tuberculostatic Activity

The antitubercular activity of a series of 2-substituted isonicotinic acid hydrazide analogs was evaluated against *Mycobacterium tuberculosis* (strain H 37 Rv). The following table summarizes the minimum inhibitory concentration (MIC) values and the key physicochemical parameters of the substituents that influence their biological activity.

Compound ID	2-Substituent (R)	log(1/MIC)	Hammett's Sigma (σ)	Molar Refractivity (MR)	Lipophilicity (π)
1	-H	5.35	0.00	1.03	0.00
2	-CH ₃	5.05	-0.07	5.65	0.56
3	-C ₂ H ₅	4.75	-0.07	10.30	1.02
4	-n-C ₃ H ₇	4.45	-0.07	14.96	1.55
5	-i-C ₃ H ₇	4.45	-0.07	14.96	1.55
6	-NH ₂	4.35	-0.66	5.42	-1.23
7	-OH	4.05	-0.37	2.85	-0.67
8	-F	3.75	0.06	0.92	0.14
9	-Cl	3.45	0.23	6.03	0.71
10	-Br	3.15	0.23	8.88	0.86

Structure-Activity Relationship Insights

The quantitative analysis of the data reveals several key insights into the SAR of 2-substituted isonicotinic acid hydrazides:

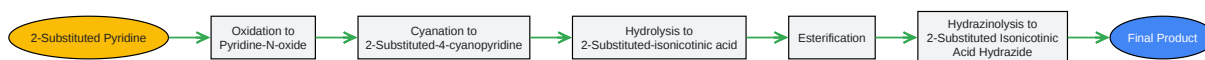
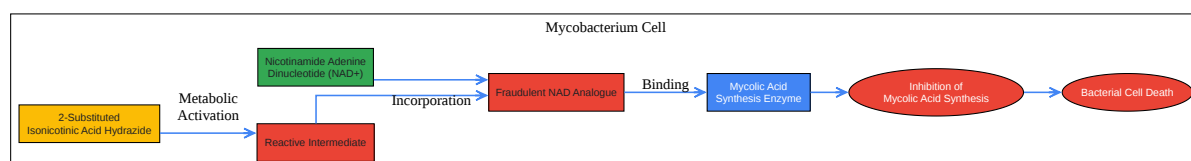
- Electronic Effects:** The tuberculostatic activity is significantly influenced by the electronic properties of the substituent at the 2-position. A negative correlation is observed with the Hammett's sigma constant (σ), indicating that electron-donating groups tend to enhance activity, while electron-withdrawing groups decrease it. This suggests that a more electron-rich pyridine nitrogen atom is favorable for the biological action.
- Steric Effects:** The size and shape of the substituent, as described by molar refractivity (MR), play a crucial role. There is an optimal size for the substituent, beyond which the activity decreases. This indicates a specific steric requirement within the binding site of the target enzyme.

- Lipophilicity: The lipophilicity of the analogs, represented by the partition coefficient (π), also affects their activity. While a certain degree of lipophilicity is necessary for membrane transport, excessive lipophilicity can lead to reduced activity.

The overall correlation suggests that the reactivity of the pyridine nitrogen atom is a critical determinant of the biological activity of these compounds.

Proposed Mechanism of Action

The observed SAR data supports the hypothesis that 2-substituted isonicotinic acid hydrazides act as prodrugs that, after metabolic activation, are incorporated into an NAD analogue. This fraudulent coenzyme then inhibits essential enzymes in the mycobacterial cell wall synthesis pathway. The reactivity of the pyridine nitrogen is crucial for the formation of this NAD analogue.



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